An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(tert-butyl)cinnamic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(tert-butyl)cinnamic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide offers a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-(tert-butyl)cinnamic acid, a substituted aromatic carboxylic acid with potential applications in various fields.
The structural complexity of 4-(tert-butyl)cinnamic acid, featuring an aromatic ring, a vinyl group, a carboxylic acid moiety, and a bulky tert-butyl group, gives rise to a characteristic set of NMR signals. This guide will provide a detailed interpretation of these signals, explaining the underlying principles of chemical shifts and spin-spin coupling. Furthermore, a standardized experimental protocol for acquiring high-quality NMR spectra is presented, ensuring reproducibility and accuracy in the laboratory.
Molecular Structure and Atom Labeling
To facilitate the discussion of NMR data, the atoms of 4-(tert-butyl)cinnamic acid are systematically labeled as shown in the diagram below. This labeling scheme will be used consistently throughout this guide for the assignment of ¹H and ¹³C NMR signals.
Caption: Labeled structure of 4-(tert-butyl)cinnamic acid.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4-(tert-butyl)cinnamic acid is characterized by distinct signals corresponding to the aromatic, vinylic, tert-butyl, and carboxylic acid protons. The predicted chemical shifts (δ) in parts per million (ppm) are presented in the table below. These predictions are based on established empirical models and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(tert-butyl)cinnamic acid in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-α | ~ 6.45 | Doublet | 1H | ~ 16.0 |
| H-β | ~ 7.70 | Doublet | 1H | ~ 16.0 |
| H-2, H-6 | ~ 7.50 | Doublet | 2H | ~ 8.5 |
| H-3, H-5 | ~ 7.45 | Doublet | 2H | ~ 8.5 |
| -C(CH₃)₃ | ~ 1.35 | Singlet | 9H | - |
| -COOH | ~ 12.0 | Broad Singlet | 1H | - |
Detailed Interpretation of ¹H NMR Signals:
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Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often around 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
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Vinylic Protons (H-α and H-β): The two protons on the carbon-carbon double bond (vinylic protons) form an AX spin system.
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H-β: This proton is trans to the aromatic ring and is deshielded by the anisotropic effect of both the phenyl ring and the carbonyl group, resulting in a chemical shift further downfield (~7.70 ppm).
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H-α: This proton is adjacent to the carbonyl group and appears at a more upfield position (~6.45 ppm).
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The large coupling constant of approximately 16.0 Hz is characteristic of a trans relationship between the two vinylic protons.
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Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic protons give rise to an AA'BB' spin system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring.
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H-2, H-6: These protons are ortho to the electron-withdrawing vinyl group and are therefore expected to be slightly more deshielded (~7.50 ppm).
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H-3, H-5: These protons are ortho to the electron-donating tert-butyl group and are expected to be slightly more shielded (~7.45 ppm).
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The coupling between these adjacent aromatic protons results in a doublet splitting pattern with a typical ortho-coupling constant of around 8.5 Hz.
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tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They give rise to a sharp singlet at approximately 1.35 ppm, a characteristic region for tert-butyl groups.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of 4-(tert-butyl)cinnamic acid will display nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are summarized in the table below.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(tert-butyl)cinnamic acid in CDCl₃
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 131 |
| C-2, C-6 | ~ 128 |
| C-3, C-5 | ~ 126 |
| C-4 | ~ 155 |
| C-α | ~ 118 |
| C-β | ~ 147 |
| -C (CH₃)₃ | ~ 35 |
| -C(C H₃)₃ | ~ 31 |
| -C OOH | ~ 172 |
Detailed Interpretation of ¹³C NMR Signals:
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Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms, appearing at approximately 172 ppm.
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Aromatic Carbons (C-1 to C-6):
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C-4: The carbon atom bearing the tert-butyl group (C-4) is significantly deshielded due to the substituent effect and is expected around 155 ppm.
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C-1: The ipso-carbon, to which the vinyl group is attached, is predicted to be around 131 ppm.
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C-2, C-6 and C-3, C-5: The protonated aromatic carbons will appear in the typical aromatic region of 125-130 ppm. The carbons ortho to the tert-butyl group (C-3, C-5) are expected to be slightly more shielded than those meta to it (C-2, C-6).
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Vinylic Carbons (C-α and C-β):
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C-β: This carbon is further from the electron-withdrawing carbonyl group and is deshielded by the aromatic ring, appearing at a higher chemical shift of around 147 ppm.
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C-α: This carbon is directly attached to the carbonyl group and is more shielded, with an expected chemical shift of about 118 ppm.
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tert-Butyl Carbons (-C(CH₃)₃):
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The quaternary carbon of the tert-butyl group is expected to have a chemical shift of approximately 35 ppm.
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The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal at around 31 ppm.
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Experimental Protocol for NMR Data Acquisition
The following protocol provides a standardized methodology for obtaining high-quality ¹H and ¹³C NMR spectra of 4-(tert-butyl)cinnamic acid. Adherence to this protocol will ensure data consistency and accuracy.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for 4-(tert-butyl)cinnamic acid. By combining predicted spectral data with a thorough interpretation based on fundamental NMR principles, this document serves as a valuable resource for researchers and scientists. The detailed experimental protocol further ensures that high-quality, reproducible NMR data can be obtained for this compound, facilitating its identification and characterization in various scientific endeavors.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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PubChem Compound Summary for CID 724839, 4-(Tert-butyl)cinnamic acid. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link].
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Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]
